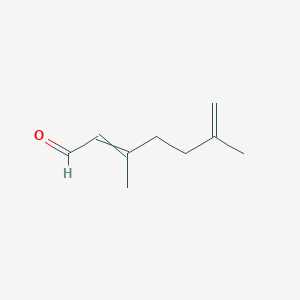
3,6-Dimethylhepta-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylhepta-2,6-dienal, also known as citral, is an acyclic monoterpene aldehyde. It is a pale yellow liquid with a strong lemon-like odor. This compound is widely used in the fragrance and flavor industry due to its pleasant citrus scent. It is also a key intermediate in the synthesis of various chemicals, including vitamins and other aroma compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethylhepta-2,6-dienal can be synthesized through several methods. One common method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂), followed by hydrolysis . Another method involves the Darzens reaction from 6-methyl-hept-5-en-2-one, which requires alkylation with chloroacetic esters to glycidesters, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves the Baeyer-Villiger oxidation process due to its efficiency and high yield. This method uses potassium peroxymonosulfate as the oxidizing agent and is catalyzed by selenium dioxide .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylhept-5-enal (Melonal), an important fragrance compound.
Reduction: Reduction of this compound can yield alcohols such as 3,6-dimethyloct-2-en-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂) are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dimethylhept-5-enal (Melonal).
Reduction: 3,6-Dimethyloct-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dimethylhepta-2,6-dienal has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various aroma compounds and vitamins.
Biology: It has been studied for its pheromonal effects in insects and its role in plant defense mechanisms.
Medicine: Research has explored its potential antimicrobial and anti-inflammatory properties.
Industry: It is widely used in the fragrance and flavor industry to impart a lemon-like scent to products.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylhepta-2,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects. It also interacts with enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The aldehyde group in its structure is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citronellal: Another monoterpene aldehyde with a lemon-like scent.
6-Methyl-5-hepten-2-one: A related compound with a similar structure.
Uniqueness
3,6-Dimethylhepta-2,6-dienal is unique due to its dual isomeric forms (neral and geranial) and its widespread use in the fragrance and flavor industry. Its strong lemon-like odor and versatility in chemical synthesis make it a valuable compound in various applications .
Propriétés
Numéro CAS |
56522-82-8 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3,6-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h6-7H,1,4-5H2,2-3H3 |
Clé InChI |
KZKMQXXAIXEAFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


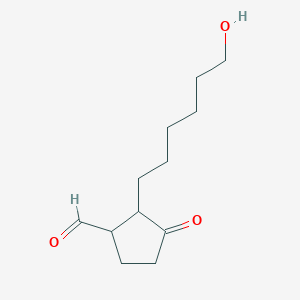

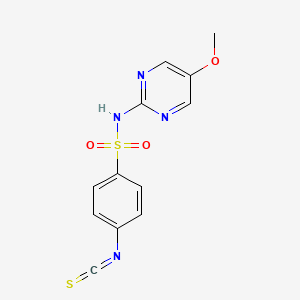
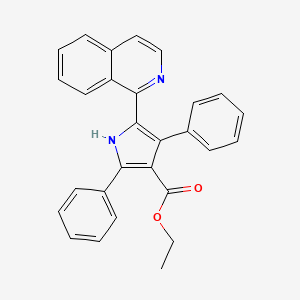

![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
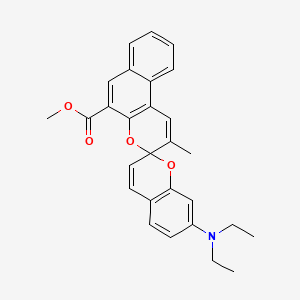
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
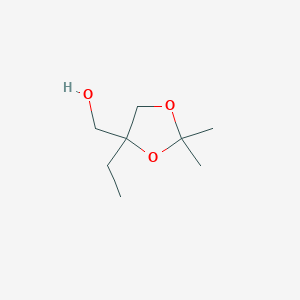
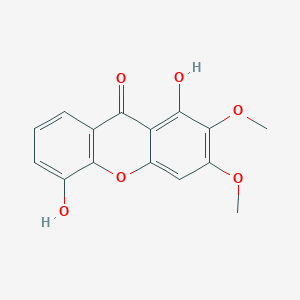

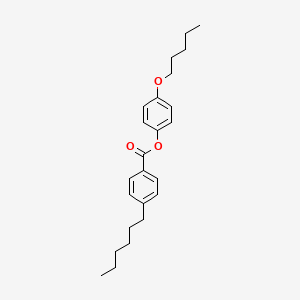
![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
